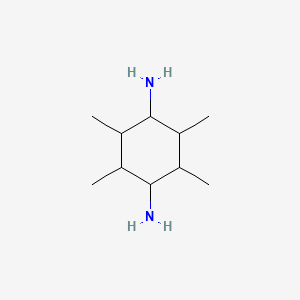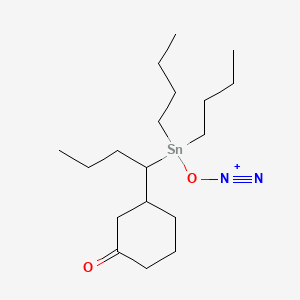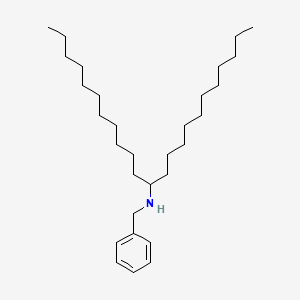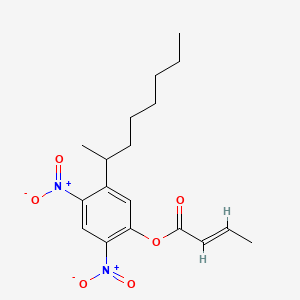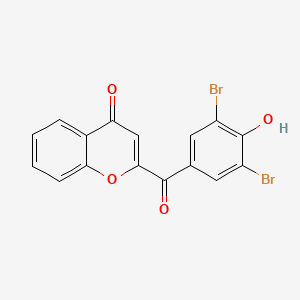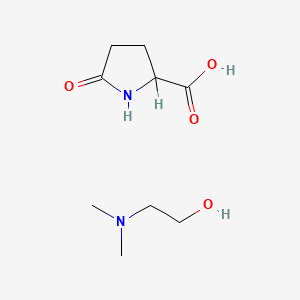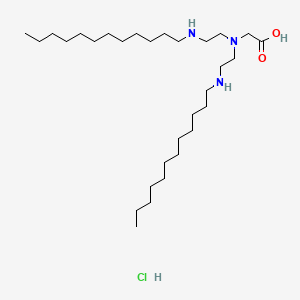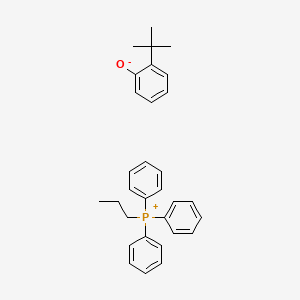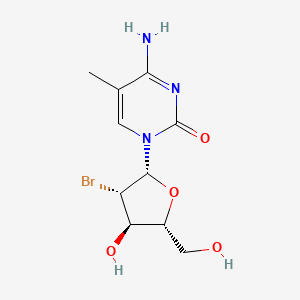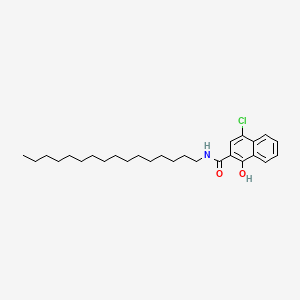
4-Chloro-N-hexadecyl-1-hydroxynaphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N-hexadecyl-1-hydroxynaphthalene-2-carboxamide is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a chloro group, a hexadecyl chain, and a hydroxynaphthalene carboxamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-hexadecyl-1-hydroxynaphthalene-2-carboxamide typically involves multiple steps, starting with the preparation of the naphthalene core. The hydroxylation of naphthalene is followed by the introduction of a chloro group at the 4-position. Subsequently, the hexadecyl chain is attached through an amide bond formation. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient and cost-effective production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-N-hexadecyl-1-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-Chloro-N-hexadecyl-1-hydroxynaphthalene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-N-hexadecyl-1-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s hydrophobic hexadecyl chain allows it to integrate into lipid membranes, potentially disrupting membrane integrity and function. Additionally, the chloro and hydroxynaphthalene groups may interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-N-hexadecyl-1-hydroxy-2-naphthalenecarboxamide
- 4-Chloro-N-octadecyl-1-hydroxynaphthalene-2-carboxamide
- 4-Bromo-N-hexadecyl-1-hydroxynaphthalene-2-carboxamide
Uniqueness
4-Chloro-N-hexadecyl-1-hydroxynaphthalene-2-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the chloro group enhances its reactivity, while the hexadecyl chain contributes to its hydrophobicity and membrane-disrupting capabilities. These features make it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
74918-83-5 |
|---|---|
Fórmula molecular |
C27H40ClNO2 |
Peso molecular |
446.1 g/mol |
Nombre IUPAC |
4-chloro-N-hexadecyl-1-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C27H40ClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-29-27(31)24-21-25(28)22-18-15-16-19-23(22)26(24)30/h15-16,18-19,21,30H,2-14,17,20H2,1H3,(H,29,31) |
Clave InChI |
BXJYXMAJSAZMOY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCNC(=O)C1=C(C2=CC=CC=C2C(=C1)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



